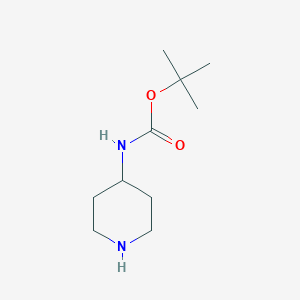

Tert-butyl piperidin-4-ylcarbamate

概述

描述

Tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0), also known as 4-(Boc-amino)piperidine, is a Boc-protected piperidine derivative widely used as an intermediate in organic synthesis and medicinal chemistry. Its structure features a piperidine ring with a tert-butyloxycarbonyl (Boc) group attached to the 4-amino position, providing steric protection for the amine during multi-step reactions . Key properties include:

- Molecular formula: C₁₀H₂₀N₂O₂

- Molecular weight: 200.28 g/mol

- Synonym: 4-N-(tert-Butoxycarbonyl)aminopiperidine

This compound is frequently employed in the synthesis of urea/thiourea derivatives, kinase inhibitors, and antiviral agents, as evidenced by its role in preparing intermediates for HIV-1 inhibitors and anticholinesterase compounds .

准备方法

合成路线和反应条件: 4-(N-Boc-氨基)哌啶的合成通常涉及用叔丁氧羰基保护哌啶。一种常见的方法是从4-哌啶酮盐酸盐水合物开始,用液氨处理生成4-哌啶酮。 然后,该中间体在甲醇中用硼氢化钠还原,然后在碳酸钾存在下加入二叔丁基二碳酸酯以生成 4-(N-Boc-氨基)哌啶 .

工业生产方法: 4-(N-Boc-氨基)哌啶的工业生产遵循类似的合成路线,但通常采用连续流反应和优化条件以提高产率和纯度。 自动化系统和大规模反应器的使用确保了生产质量和可扩展性的稳定性 .

化学反应分析

反应类型: 4-(N-Boc-氨基)哌啶会发生各种化学反应,包括:

取代反应: Boc 保护的胺可以参与亲核取代反应,其中 Boc 基团在酸性条件下被去除以露出游离胺,然后可以与亲电试剂反应.

还原反应: 该化合物可以还原形成仲胺或其他衍生物.

氧化反应: 哌啶环的氧化可以导致形成哌啶酮或其他氧化产物.

常用试剂和条件:

酸性条件: 三氟乙酸或盐酸通常用于去除 Boc 保护基.

还原剂: 硼氢化钠或氢化铝锂可用于还原反应.

氧化剂: 高锰酸钾或三氧化铬是这些反应中常用的氧化剂.

主要生成产物:

游离胺: 去除 Boc 基团会生成游离胺,可以进一步进行功能化.

哌啶酮: 氧化反应可以生成哌啶酮衍生物.

科学研究应用

4-(N-Boc-氨基)哌啶在科学研究中具有广泛的应用:

作用机制

4-(N-Boc-氨基)哌啶的作用机制主要与其作为合成中间体的作用有关。Boc 保护基允许在分子上的其他位点进行选择性反应,从而促进复杂结构的合成。 在药物化学中,4-(N-Boc-氨基)哌啶的衍生物可以与特定的分子靶标(例如酶或受体)相互作用,以发挥其生物学作用 .

类似化合物:

4-(叔丁氧羰基氨基)哌啶: 结构相似,但在哌啶环上具有不同的取代基.

N-Boc-4-羟基哌啶: 含有羟基而不是氨基.

N-Boc-4-哌啶乙醛: 以醛基代替氨基.

独特性: 4-(N-Boc-氨基)哌啶因其 Boc 保护基和哌啶环的特定组合而独一无二,这为合成应用提供了 versatility。 它能够在保持哌啶环完整性的同时进行选择性反应,使其成为有机合成中的宝贵中间体 .

相似化合物的比较

Structural Analogues and Their Properties

The following table highlights structural analogues of tert-butyl piperidin-4-ylcarbamate, emphasizing key differences in substituents, stereochemistry, and applications:

Physicochemical Properties

- Purity and Yield : The parent compound achieves HPLC purity >95% in optimized syntheses , while branched analogues (e.g., tert-butyl (4-methylpiperidin-4-yl)carbamate) exhibit lower yields (~56%) due to steric challenges .

- Crystallography : Stereoisomers like (3R,4R)-3-methylpiperidin-4-ylcarbamate have distinct crystal packing (space group P21), influencing solubility and bioavailability .

生物活性

Tert-butyl piperidin-4-ylcarbamate (TBPC) is a carbamate derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 200.28 g/mol. The compound features a tert-butyl group that enhances lipophilicity and a piperidine ring, which contributes to its pharmacological properties. These structural attributes make TBPC an interesting candidate for various biochemical interactions.

1. Inhibition of Heat Shock Proteins

Research indicates that TBPC acts as an inhibitor of heat shock protein 70 (Hsp70), a critical player in cancer cell survival and proliferation. Inhibition of Hsp70 can enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms observed in tumor cells. Studies have shown that derivatives of TBPC exhibit the ability to inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer treatment.

2. Antibacterial Properties

TBPC has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound exhibits bactericidal properties at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid . However, it shows no activity against Gram-negative bacteria such as Escherichia coli or Klebsiella pneumoniae.

Synthesis

The synthesis of TBPC can be achieved through several methods, typically involving the reaction of piperidine with tert-butyl chloroformate in the presence of a base. The following table summarizes one synthetic route along with yields and conditions:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 91% | 20°C for 16 hours | BOC-4-aminopiperidine dissolved in pyridine, treated with methanesulfonyl chloride, followed by extraction with DCM . |

The mechanism by which TBPC exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. For instance, its ability to inhibit Hsp70 may disrupt the protective mechanisms that cancer cells employ to survive under stress conditions. Furthermore, TBPC's structural features allow it to engage in various chemical reactions, potentially leading to the formation of more complex biologically active derivatives .

Case Studies

- Cancer Research : A study explored the use of TBPC derivatives in overcoming drug resistance in cancer therapies. The results indicated that these compounds could significantly reduce tumor cell viability in vitro when combined with standard chemotherapeutic agents.

- Antimicrobial Testing : In another study, TBPC was tested against various bacterial strains, demonstrating potent activity against MRSA and VREfm while being ineffective against Gram-negative strains. This highlights its potential as a lead compound for developing new antibacterial agents .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl piperidin-4-ylcarbamate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves the condensation of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. Key steps include:

- Protection of the amine group : Boc₂O reacts with the primary amine of 4-aminopiperidine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Yield optimization (70–85%) depends on stoichiometric control and inert atmosphere .

- Common pitfalls : Incomplete Boc protection due to moisture sensitivity; side reactions with secondary amines require careful pH monitoring .

Q. How is this compound characterized analytically, and what spectral data are definitive?

- 1H NMR : Key signals include the tert-butyl group (δ 1.45 ppm, singlet, 9H), piperidine ring protons (δ 2.8–3.5 ppm for N–CH₂ and NH), and carbamate carbonyl (δ 155–160 ppm in 13C NMR) .

- Mass spectrometry : Molecular ion peak at m/z 215.2 [M+H]+ confirms the molecular formula C₁₀H₂₀N₂O₂ .

- X-ray crystallography : Unit cell parameters (e.g., a = 10.09 Å, b = 12.81 Å, c = 14.06 Å) and space group (P2₁) validate stereochemistry .

Q. What purification methods are recommended to isolate this compound from reaction mixtures?

- Liquid-liquid extraction : DCM/water partitioning removes unreacted Boc₂O and bases .

- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves Boc-protected products from piperidine derivatives .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How does this compound serve as a key intermediate in medicinal chemistry, and what modifications enhance bioactivity?

The compound is a versatile scaffold for drug discovery:

- Alkylation/arylation : Substitution at the piperidine nitrogen (e.g., benzylation using benzyl chloride in THF) generates analogs with improved pharmacokinetic profiles .

- Boc deprotection : Treatment with HCl/dioxane exposes the primary amine for coupling with pharmacophores (e.g., pyrimidines, chalcones) to target enzymes like HIV-1 integrase or cholinesterase .

- Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., nitrobenzyl) show enhanced binding to biological targets .

Q. What analytical discrepancies arise in quantifying this compound in complex matrices, and how are they resolved?

- HPLC challenges : Co-elution with byproducts (e.g., tert-butyl alcohol) can skew purity assessments. Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation .

- Mass spectral interference : Fragmentation patterns overlap with Boc-protected analogs. High-resolution MS (HRMS) or tandem MS/MS distinguishes isotopic peaks .

- Quantitative NMR (qNMR) : Internal standards (e.g., maleic acid) improve accuracy in concentration determination .

Q. How can reaction scalability and reproducibility be improved for industrial research applications?

- Continuous flow synthesis : Microreactors reduce reaction times (2–4 hours vs. 24 hours batch) and improve heat transfer for Boc protection .

- Automated purification : Flash chromatography systems with UV-guided fraction collection ensure batch-to-batch consistency .

- Process analytical technology (PAT) : In-line FTIR monitors Boc group incorporation in real time, minimizing side products .

Q. What mechanistic insights explain contradictory reactivity data in this compound derivatization?

Discrepancies in nitro group reduction (e.g., Pd/C vs. NaBH₄) arise from:

- Steric hindrance : The tert-butyl group slows catalytic hydrogenation, favoring alternative pathways like radical intermediates .

- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states in SN2 reactions, while THF promotes radical mechanisms .

- pH-dependent stability : Acidic conditions (e.g., TFA) hydrolyze the carbamate, altering reaction outcomes .

Q. Methodological Notes

属性

IUPAC Name |

tert-butyl N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXZPVPIDOJLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352356 | |

| Record name | tert-Butyl piperidin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73874-95-0 | |

| Record name | 4-(tert-Butoxycarbonylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl piperidin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。